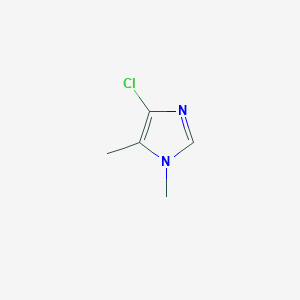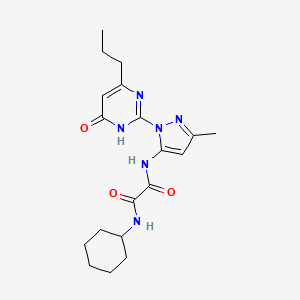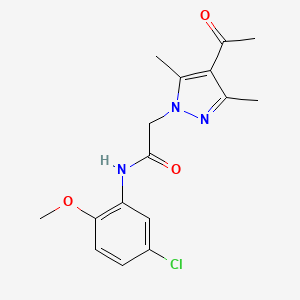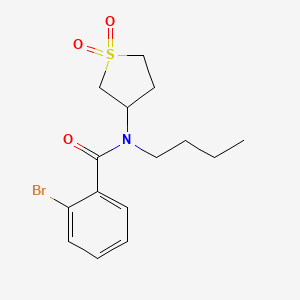![molecular formula C16H26N2O2S B2822258 1-{[5-(4-Pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone CAS No. 860611-31-0](/img/structure/B2822258.png)
1-{[5-(4-Pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{[5-(4-Pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone is a synthetic compound characterized by its unique structural elements: a 1,3,4-oxadiazole ring, a pentylcyclohexyl group, and an acetone moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[5-(4-Pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone involves multiple steps. A common route starts with the preparation of the 1,3,4-oxadiazole core. This core can be synthesized through a reaction involving hydrazides and carbon disulfide under basic conditions, forming a thiosemicarbazide intermediate, which is then cyclized to form the oxadiazole ring.
In parallel, the 4-pentylcyclohexyl group can be prepared via Friedel-Crafts alkylation, followed by appropriate functionalization to introduce the desired substituents. These intermediates are then coupled through a thioether bond formation, typically using a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF), followed by acetone introduction via alkylation.
Industrial Production Methods: Industrial-scale production follows similar synthetic routes but with optimized conditions for yield and purity. The use of continuous flow reactors and advanced separation techniques like chromatography can ensure the efficient production of the compound at larger scales.
化学反应分析
Types of Reactions: 1-{[5-(4-Pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone can undergo various chemical reactions:
Oxidation: : It can be oxidized to form sulfoxides and sulfones, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: : The oxadiazole ring can be selectively reduced under catalytic hydrogenation to produce amines.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur, particularly on the oxadiazole ring and the cyclohexyl moiety.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: : Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution Reagents: : Halides, Grignard reagents, etc.
Major Products Formed
Sulfoxides
Sulfones
Amines
Various substituted derivatives depending on the reactants used.
科学研究应用
1-{[5-(4-Pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone finds applications across several research domains:
Chemistry: : Used as a building block for synthesizing complex molecules, particularly in the development of materials with unique electronic and photophysical properties.
Biology: : Serves as a probe for studying enzyme interactions due to its functional groups which can mimic biological substrates.
Medicine: : Explored for its potential in drug design, especially for its bioactive properties that could inhibit specific enzymes or receptors.
Industry: : Used in the development of advanced materials, including liquid crystals and polymers with tailored mechanical properties.
作用机制
The compound's effects are primarily due to its ability to interact with specific molecular targets:
Enzyme Inhibition: : The oxadiazole ring can mimic natural substrates, thus inhibiting enzyme activity by binding to the active site.
Receptor Binding: : The cyclohexyl moiety contributes to the compound's ability to bind to various receptors, potentially modulating biological pathways.
Pathways Involved: : Inhibition of metabolic enzymes, modulation of signaling pathways related to inflammation, and alteration of membrane dynamics due to its lipophilic character.
相似化合物的比较
When compared to other oxadiazole-based compounds, 1-{[5-(4-Pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone stands out due to its specific structural features:
Similar Compounds
2,5-Dimethyl-1,3,4-oxadiazole
4-Phenyl-1,3,4-oxadiazole
2-(4-Hydroxyphenyl)-1,3,4-oxadiazole
Uniqueness: : The presence of the pentylcyclohexyl group and the acetone moiety adds unique steric and electronic properties that enhance its versatility in applications.
属性
IUPAC Name |
1-[[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2S/c1-3-4-5-6-13-7-9-14(10-8-13)15-17-18-16(20-15)21-11-12(2)19/h13-14H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLDWBATWVNPKQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=NN=C(O2)SCC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2822178.png)
![4-cyclobutyl-6-(4-{5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B2822179.png)
![Methyl 5-[(4-propylphenoxy)methyl]furan-2-carboxylate](/img/structure/B2822180.png)

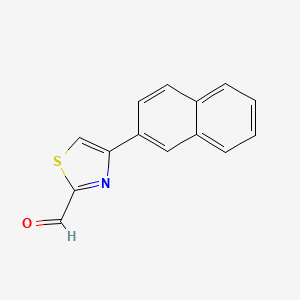
![methyl 2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)butanoate](/img/structure/B2822189.png)
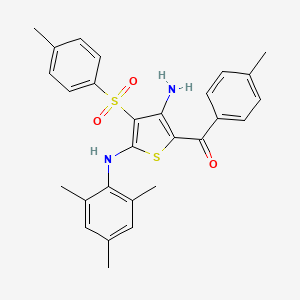

![methyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2822192.png)
